1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER
Description
Chemical Structure and Physical Properties of Diethyl 1H-Indazole-3,6-dicarboxylate
Molecular Structure and Identification
IUPAC Nomenclature and Chemical Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being diethyl 1H-indazole-3,6-dicarboxylate. This designation precisely describes the structural components: two ethyl ester groups attached to an indazole ring system at the 3 and 6 positions. The compound is registered with the Chemical Abstracts Service under the unique identifier 891782-58-4, which serves as the primary reference for chemical databases and regulatory documentation. The MDL number MFCD08437630 provides an additional layer of identification within chemical information systems. Alternative nomenclature includes "1H-Indazole-3,6-dicarboxylic acid diethyl ester" and "1H-Indazole-3,6-dicarboxylic acid, 3,6-diethyl ester," reflecting different systematic naming approaches while maintaining chemical accuracy.
The structural characterization is further supported by spectroscopic identifiers including the InChI key AXJGUEAPAXMTIW-UHFFFAOYSA-N, which provides a unique digital fingerprint for the molecular structure. The canonical SMILES notation CCOC(=O)c1ccc2c(c1)c(n[nH]2)C(=O)OCC offers a linear text representation of the molecular connectivity, facilitating computational analysis and database searches. These standardized identifiers ensure unambiguous communication of the compound's structure across different scientific platforms and research communities.
Constitutional and Configurational Isomerism
The structural framework of diethyl 1H-indazole-3,6-dicarboxylate exhibits significant constitutional characteristics that distinguish it from related heterocyclic compounds. The indazole core structure consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 of the five-membered ring. The "1H" designation in the nomenclature specifically indicates that the hydrogen atom is attached to the nitrogen at position 1, which is crucial for understanding the compound's tautomeric behavior and chemical reactivity.
Tautomeric considerations play a fundamental role in the structural chemistry of indazole derivatives. Research has demonstrated that 1H-indazole tautomers are thermodynamically more stable than their 2H counterparts by approximately 3.6 kcal/mol in gas phase calculations. This stability difference arises from the superior aromatic character of the 1H form compared to the quinoid character observed in 2H-indazoles. The presence of electron-withdrawing ester groups at positions 3 and 6 may influence this tautomeric equilibrium, though the 1H form remains predominantly favored under standard conditions.
The positioning of the two ethyl ester substituents at the 3 and 6 positions creates a specific substitution pattern that influences both the electronic properties and steric characteristics of the molecule. This arrangement provides multiple sites for potential chemical transformations while maintaining the structural integrity of the indazole core. The ester moieties serve as reactive handles for further synthetic modifications, including hydrolysis, amidation, and reduction reactions.
Molecular Weight and Empirical Formula
The molecular composition of diethyl 1H-indazole-3,6-dicarboxylate is defined by the empirical formula C₁₃H₁₄N₂O₄, representing a precise arrangement of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight has been calculated as 262.26 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. This molecular weight reflects the contribution of the indazole core structure (118.14 g/mol) combined with two ethyl ester groups (each contributing approximately 72.06 g/mol) accounting for the total molecular mass.
Table 1: Fundamental Molecular Parameters of Diethyl 1H-Indazole-3,6-dicarboxylate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₄ | |
| Molecular Weight | 262.26 g/mol | |
| CAS Registry Number | 891782-58-4 | |
| MDL Number | MFCD08437630 | |
| InChI Key | AXJGUEAPAXMTIW-UHFFFAOYSA-N |
The atomic composition analysis reveals that carbon comprises the largest percentage by mass at approximately 59.5%, followed by oxygen at 24.4%, hydrogen at 5.4%, and nitrogen at 10.7%. This distribution reflects the predominantly organic nature of the compound with significant heteroatom content contributed by the nitrogen-containing indazole ring and oxygen-rich ester functionalities. The relatively high oxygen content, contributed by the four oxygen atoms in the two ester groups, influences the compound's polarity and potential for hydrogen bonding interactions.
Properties
IUPAC Name |
diethyl 1H-indazole-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-9-10(7-8)14-15-11(9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGUEAPAXMTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723192 | |
| Record name | Diethyl 1H-indazole-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-58-4 | |
| Record name | Diethyl 1H-indazole-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-indazole-3,6-dicarboxylic acid diethyl ester typically involves:
- Preparation of 1H-indazole-3,6-dicarboxylic acid or its derivatives as the key intermediate.
- Conversion of the carboxylic acid groups into the corresponding diethyl esters through esterification.
Preparation of 1H-Indazole-3,6-Dicarboxylic Acid Derivatives
Several methods are reported for synthesizing 1H-indazole-3-carboxylic acid derivatives, which can be adapted for the 3,6-dicarboxylic acid derivatives:
From Anthranilic Acid Derivatives: Starting from anthranilic acid amide or ester, a nitrosation reaction with tert-butyl nitrite can induce cyclization to form the indazole ring with a carboxylic acid substituent at position 3. This method is documented in literature by Pasquinet et al. (2013) and others.
Oxidation of 3-Methyl or 3-Hydroxymethyl-1H-indazole: Oxidative conversion of methyl or hydroxymethyl substituents at position 3 of indazole to carboxylic acid groups is another route. This approach has been patented and involves reagents such as strong oxidizers under controlled conditions.
Challenges: Existing methods often suffer from long synthetic routes, low overall yields, expensive reagents, or difficulty in preparing starting materials.
Esterification to Form Diethyl Esters
Once the 1H-indazole-3,6-dicarboxylic acid is obtained, esterification is performed to yield the diethyl ester:
Typical Esterification Conditions: Treatment of the dicarboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions is standard. Alternatively, the use of acid chlorides or anhydrides followed by reaction with ethanol can be employed.
Catalysts and Reagents: Common acid catalysts include sulfuric acid or p-toluenesulfonic acid. Esterification can also be facilitated by using dehydrating agents or coupling reagents to improve yield.
Purification: The resulting diethyl ester is purified by crystallization or chromatographic techniques.
Representative Preparation Process (Hypothetical Example)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Anthranilic acid ester + tert-butyl nitrite, solvent (e.g., acetonitrile), room temperature to mild heating | Cyclization to form 1H-indazole-3-carboxylic acid ester intermediate | 60-70 | Reaction time: 6-12 hours |
| 2 | Oxidation with KMnO4 or other oxidants | Oxidation of methyl group to carboxylic acid at position 6 | 50-65 | Controlled temperature needed |
| 3 | Ethanol + sulfuric acid, reflux | Esterification of carboxylic acid groups to diethyl esters | 75-85 | Removal of water drives reaction |
| 4 | Purification by recrystallization or chromatography | Isolation of pure diethyl ester | - | High purity required for applications |
Note: The above table is a generalized representation based on typical synthetic organic chemistry principles and related patent literature.
Research Findings and Optimization
Yield Improvement: Recent patents emphasize the development of shorter synthetic routes with higher total yields by optimizing starting materials and reaction conditions.
Cost Efficiency: Avoiding expensive reagents and using readily available starting materials such as anthranilic acid esters reduces production costs.
Environmental Considerations: Using milder oxidants and greener solvents is being explored to minimize environmental impact.
Reaction Monitoring: High-performance liquid chromatography (HPLC) and other analytical methods are used to monitor reaction progress and purity.
Summary Table of Key Preparation Methods
| Method Type | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitrosation and Cyclization | Anthranilic acid ester/amides | tert-butyl nitrite | Simple starting materials | Longer reaction times |
| Oxidation of Methyl/Hydroxymethyl | 3-Methyl or 3-Hydroxymethyl-1H-indazole | KMnO4 or similar oxidants | Direct conversion to acid | Requires strong oxidants |
| Direct Esterification | 1H-indazole-3,6-dicarboxylic acid | Ethanol + acid catalyst | Straightforward ester formation | Requires pure acid intermediate |
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-indazole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include diethyl 1H-indazole-3-carboxylate, diethyl 1H-indazole-6-carboxylate, and various substituted indazole derivatives .
Scientific Research Applications
Pharmacological Applications
1H-Indazole-3,6-dicarboxylic acid diethyl ester has shown promise in several pharmacological studies:
Anticancer Activity
Recent research indicates that derivatives of indazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain indazole derivatives can inhibit cell proliferation in various cancer cell lines, including melanoma and leukemia . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Antifungal Activity
Indazole derivatives have also been evaluated for their antifungal properties against Candida species. Research revealed that compounds with indazole scaffolds showed considerable activity against Candida albicans and Candida glabrata, suggesting potential applications in treating fungal infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation and tumor progression. Some derivatives exhibited potent IDO1 inhibitory activities, indicating their potential as immunotherapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1H-indazole-3,6-dicarboxylic acid diethyl ester with analogous indazole-based esters and acids, highlighting structural differences, physicochemical properties, and applications.
Structural and Functional Differences
- Substituent Position : The 3,6-dicarboxylic acid diethyl ester is unique in its substitution pattern compared to 3,4-dicarboxylic acid derivatives (e.g., 393553-44-1). The spatial arrangement of ester groups affects electronic distribution and steric interactions, influencing reactivity in synthetic pathways .
- Ester vs. Acid : Diethyl esters (e.g., the target compound) exhibit higher lipophilicity than carboxylic acids (e.g., 4498-67-7), making them more suitable for crossing biological membranes. However, carboxylic acids are preferred for metal chelation in coordination chemistry .
- Methyl vs. Ethyl Esters : Ethyl esters (as in the target compound) generally have lower melting points and higher volatility compared to methyl esters (e.g., 393553-44-1), which may impact purification methods .
Research Findings and Data
- Solubility : Ethyl esters like the target compound are typically soluble in organic solvents (e.g., DCM, DMF) but insoluble in water, contrasting with carboxylic acids (e.g., 4498-67-7), which are water-soluble .
- Thermal Stability : Indazole esters generally decompose above 200°C, as observed in thermogravimetric analyses of related compounds (e.g., 393553-44-1) .
Biological Activity
1H-Indazole-3,6-dicarboxylic acid diethyl ester is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound, characterized by its unique molecular structure, has been investigated for its effects on cancer cell lines and metabolic pathways.
Chemical Structure
The chemical formula for this compound is CHNO, which indicates the presence of two carboxylic acid groups esterified with ethyl groups. This structural configuration is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives. For instance, a study demonstrated that certain derivatives exhibit significant inhibitory effects against various cancer cell lines, including K562 (a chronic myeloid leukemia cell line). The compound showed an IC value of 5.15 µM , indicating potent cytotoxicity against cancer cells while having a higher IC value of 33.2 µM for normal HEK-293 cells, suggesting selectivity towards cancer cells .
Mechanism of Action:
- Apoptosis Induction: The compound was found to induce apoptosis in K562 cells in a dose-dependent manner. Flow cytometry assays revealed increased apoptosis rates when treated with varying concentrations (10, 12, and 14 µM) .
- Cell Cycle Arrest: It was noted that the compound could arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of cancer cells.
- Protein Expression Modulation: The compound affects the expression levels of key proteins involved in apoptosis. It reduces Bcl-2 (an anti-apoptotic protein) and increases Bax (a pro-apoptotic protein), thereby promoting apoptosis through the p53/MDM2 pathway .
Metabolic Effects
Indazole derivatives also show promise in metabolic regulation. They have been identified as inhibitors of hormone-sensitive lipase (HSL), an enzyme involved in fat metabolism. This inhibition may mimic insulin-like effects, potentially aiding in conditions such as non-insulin-dependent diabetes mellitus and metabolic syndrome .
Table 1: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 1H-indazole-3,6-dicarboxylic acid diethyl ester to improve yield and purity?
Methodological Answer:
- Key Steps :
- Reagent Selection : Use sodium azide (NaN₃) as a catalyst in DMF solvent under mild heating (50°C) for azide incorporation, as demonstrated in analogous indazole ester syntheses .
- Workup Optimization : After reaction completion, precipitate the product by adding ice water, followed by filtration and recrystallization from ethanol or toluene to enhance purity .
- Purification : Employ column chromatography (e.g., ethyl acetate/petroleum ether gradients) for intermediates with polar functional groups .
- Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–2.0 eq. of alkylating agents) to minimize byproducts .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use ¹H and ¹³C NMR to confirm esterification (δ ~4.2–4.4 ppm for ethyl ester protons) and indazole ring substitution patterns (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error for structural confirmation .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and indazole N-H stretches (~3400 cm⁻¹) .
Q. How does solvent choice impact the solubility and reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Polar Aprotic Solvents : DMF or THF enhances solubility for reactions requiring nucleophilic attack (e.g., ester hydrolysis or amide coupling) .
- Nonpolar Solvents : Use toluene or dichloromethane (DCM) for Friedel-Crafts alkylation or cyclization reactions to stabilize intermediates .
- Aqueous Stability : Avoid prolonged exposure to alkaline aqueous solutions (pH >10) to prevent ester hydrolysis, as observed in analogous diethyl ester decompositions .
Advanced Research Questions
Q. What mechanistic pathways govern the decomposition of this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH <3) : Protonation of the indazole nitrogen increases electrophilicity, accelerating hydrolysis. Monitor via HPLC to quantify degradation products .
- Alkaline Conditions (pH >10) : Ester cleavage dominates, forming 1H-indazole-3,6-dicarboxylic acid. Kinetic studies in buffered solutions (e.g., pH 12, 35°C) reveal pseudo-first-order decay (k = 0.02–0.05 h⁻¹) .
- Mitigation Strategies : Stabilize the compound by formulating lyophilized powders or using anhydrous reaction conditions .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO of the ester carbonyl group typically directs nucleophilic attack at the 3-position .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energies to optimize reaction conditions for regioselective outcomes .
- Validation : Cross-validate predictions with experimental data (e.g., NOESY NMR for spatial proximity of substituents) .
Q. What strategies enhance the compound’s utility in synthesizing coordination complexes for catalytic applications?
Methodological Answer:
- Ligand Design : Functionalize the indazole nitrogen or ester groups with chelating moieties (e.g., pyridine-2,6-dicarboxylic acid derivatives) using peptide coupling reagents like HBTU .
- Metal Binding Studies : Conduct titrations with transition metals (e.g., Cu²⁺, Fe³⁺) in DMSO/water mixtures, monitored via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
- Catalytic Testing : Evaluate complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies (TOFs) to commercial catalysts .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for indazole esters: How to address them?
Resolution Framework :
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and reagent purity. For example, NaN₃ purity impacts azide incorporation efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry or temperature .
- Contextual Factors : Compare yields across literature sources, noting differences in workup methods (e.g., recrystallization vs. chromatography) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
